2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic compound characterized by its complex molecular structure, which includes a fluorophenoxy group, a furan ring, and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the 2-fluorophenoxy intermediate.
Synthesis of the Pyridine Derivative: The pyridine ring is synthesized through a series of reactions, often starting with a halogenated pyridine derivative, which undergoes substitution reactions to introduce the furan ring.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Chemical Biology: Employed in probing the mechanisms of action of various biological processes.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide: Bromine substitution instead of fluorine.
2-(2-methylphenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide: Methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can influence its biological activity and pharmacokinetic profile compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-13(25-18-5-3-2-4-16(18)20)19(23)22-11-14-6-7-17(21-10-14)15-8-9-24-12-15/h2-10,12-13H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVNZNYVPHPJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(C=C1)C2=COC=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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